molecular formula C12H10ClFN2 B2501068 5-Chloro-N-(4-fluorobenzyl)pyridin-2-amine CAS No. 1036556-38-3

5-Chloro-N-(4-fluorobenzyl)pyridin-2-amine

Cat. No.: B2501068
CAS No.: 1036556-38-3
M. Wt: 236.67
InChI Key: JQUUAHZZRJTGCM-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-fluorobenzyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 5th position, a fluorobenzyl group attached to the nitrogen atom, and an amine group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(4-fluorobenzyl)pyridin-2-amine typically involves the following steps:

    Nucleophilic Substitution: The starting material, 5-chloropyridin-2-amine, undergoes nucleophilic substitution with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(4-fluorobenzyl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Oxidized forms of the compound, such as nitroso or nitro derivatives.

    Reduction Products: Reduced forms, such as amines or alcohols.

    Coupling Products: Biaryl or heteroaryl compounds.

Scientific Research Applications

5-Chloro-N-(4-fluorobenzyl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(4-fluorobenzyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and fluorobenzyl groups can enhance its binding affinity and selectivity towards these targets. The compound may also participate in signaling pathways, influencing cellular processes and biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N-(4-chlorobenzyl)pyridin-2-amine: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    5-Bromo-N-(4-fluorobenzyl)pyridin-2-amine: Similar structure but with a bromo group instead of a chloro group.

    5-Chloro-N-(4-methylbenzyl)pyridin-2-amine: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.

Uniqueness

5-Chloro-N-(4-fluorobenzyl)pyridin-2-amine is unique due to the presence of both chloro and fluorobenzyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications, making it a valuable compound in research and development.

Properties

IUPAC Name

5-chloro-N-[(4-fluorophenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2/c13-10-3-6-12(16-8-10)15-7-9-1-4-11(14)5-2-9/h1-6,8H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUUAHZZRJTGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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